Methyl 2-(dipropyl-
Description
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Properties
IUPAC Name |
methyl 2-(dipropyl-λ4-sulfanylidene)-2-nitroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-4-6-15(7-5-2)8(10(12)13)9(11)14-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJCMYSWMUIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=C(C(=O)OC)[N+](=O)[O-])CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385749 | |
| Record name | methyl 2-(dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-93-8 | |
| Record name | methyl 2-(dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydroxymethylation and Cannizzaro Reaction
The diol is synthesized through hydroxymethylation followed by Cannizzaro disproportionation :
Steps :
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Aldol Addition : Propanal undergoes condensation to form 2-methylpentenal.
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Hydrogenation : Catalytic hydrogenation (1.3–1.5 MPa, 100°C) yields 2-methylpentanal.
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Hydroxymethylation : Reaction with formaldehyde under alkaline conditions produces the diol.
Yield : 93% after distillation .
Functional Group Transformations
The diol participates in standard alcohol reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Ketones or carboxylic acids |
| Esterification | Acetic anhydride, H₂SO₄ | Diesters |
| Etherification | Alkyl halides, base | Diethers |
Stability and Byproduct Formation
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Thermal Decomposition : At temperatures >200°C, the diol degrades into propionaldehyde and formaldehyde .
-
Hydrolysis : Susceptible to acid-catalyzed hydrolysis, reverting to formaldehyde and propanal derivatives.
Comparative Analysis with Analogues
| Property | 2-Methyl-2-propyl-1,3-propanediol | Neopentyl Glycol |
|---|---|---|
| Synthesis Cost | High (multi-step) | Low (single-step) |
| Thermal Stability | Moderate | High |
| Pharma Applications | Muscle relaxants, tranquilizers | Polymers, resins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
